molecular formula C11H13BClNO3 B1486669 (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid CAS No. 871332-75-1

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1486669
CAS No.: 871332-75-1
M. Wt: 253.49 g/mol
InChI Key: NSFDJLUUAWITQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 4-position and a pyrrolidine-1-carbonyl group at the 3-position. The boronic acid group (-B(OH)₂) at the para position relative to the chlorine enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal and materials chemistry .

Properties

IUPAC Name

[4-chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFDJLUUAWITQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661226
Record name [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-75-1
Record name [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stage 1: Amide Bond Formation

  • Starting from 5-bromo-2-chlorobenzoic acid, the carboxylic acid is converted into the corresponding amide with pyrrolidine.
  • This step typically employs coupling reagents such as benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl), in the presence of a base like N-ethyl-N,N-diisopropylamine (DIPEA) in acetonitrile solvent.
  • This yields 5-bromo-2-chloro-N-(pyrrolidin-1-yl)benzamide as an intermediate.

Stage 2: Palladium-Catalyzed Borylation

  • The bromide substituent is converted to a boronic acid moiety via palladium-catalyzed borylation.
  • Typical conditions involve (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as the catalyst, potassium acetate as the base, and bis(pinacolato)diboron as the boron source.
  • The reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF) as solvent.
  • This step installs the boronic acid functionality at the 3-position of the aromatic ring.

Stage 3: Oxidative Workup and Purification

  • The borylated intermediate undergoes oxidative workup with hydrogen chloride and sodium periodate in a mixture of 2-MeTHF and water to convert boronate esters to the free boronic acid.
  • The product is isolated as this compound, typically obtained in around 51% overall yield from the starting materials.

Detailed Reaction Conditions and Yields

Stage Reagents & Conditions Solvent Catalyst/ Additives Yield (%) Notes
1 5-Bromo-2-chlorobenzoic acid + pyrrolidine + benzotriazol-1-ol + EDC·HCl + DIPEA Acetonitrile Coupling reagents - Amide bond formation; mild conditions
2 Pd(dppf)Cl2 + KOAc + bis(pinacolato)diboron 2-Methyltetrahydrofuran Palladium catalyst, base, diboron reagent - Borylation of aryl bromide
3 HCl + NaIO4 2-MeTHF + water Oxidative workup reagents - Conversion to boronic acid, purification
Overall ~51% Isolated yield of final boronic acid product

Mechanistic and Process Insights

  • The amide bond formation is facilitated by carbodiimide coupling chemistry, which activates the carboxylic acid for nucleophilic attack by pyrrolidine.
  • The borylation step leverages the Suzuki-Miyaura type cross-coupling mechanism, where the palladium catalyst facilitates the substitution of the aryl bromide with the boronate group.
  • The oxidative workup converts the boronate ester intermediate to the boronic acid, ensuring the functional group is in the desired reactive form.

Comparative Notes and Related Compounds

  • The compound differs from its piperidine analog (4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid by the pyrrolidine ring, which may influence biological activity and reactivity.
  • Similar synthetic routes are applicable to related boronic acid derivatives, adjusting for the amine component and halogen substitution pattern on the aromatic ring.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Purpose
1 Amide coupling 5-Bromo-2-chlorobenzoic acid, pyrrolidine, EDC·HCl, DIPEA Form pyrrolidine amide
2 Pd-catalyzed borylation Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron, 2-MeTHF Install boronic acid moiety
3 Oxidative hydrolysis HCl, NaIO4, 2-MeTHF/water Convert boronate ester to acid

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Modifications

2.1.1. (4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic Acid
  • Structural Difference : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).
  • Solubility: Piperidine’s increased hydrophobicity compared to pyrrolidine could lower aqueous solubility, affecting bioavailability .
2.1.2. (4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl)boronic Acid
  • Structural Difference : Substitutes chlorine with fluorine at the 4-position.
  • Implications :
    • Electronic Effects : Fluorine’s higher electronegativity may alter the electron-withdrawing nature of the substituent, influencing the boronic acid’s Lewis acidity and binding affinity in biological targets .
    • Metabolic Stability : Fluorine often improves metabolic stability, which could enhance in vivo efficacy compared to the chloro analog .

Functional Group Variants

2.2.1. (4-Chloro-3-(trifluoromethyl)phenyl)boronic Acid
  • Key Feature : Replaces pyrrolidine-carbonyl with a trifluoromethyl (-CF₃) group.
  • Biological Activity: Exhibited an IC₅₀ of 110 µM against snake venom phospholipase A2 (PLA2), suggesting moderate inhibitory activity. The trifluoromethyl group’s strong electron-withdrawing effect may enhance target binding compared to the pyrrolidine-carbonyl moiety .
2.2.2. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
  • Key Feature: Contains a methoxyethyl-phenoxy substituent.
  • Biological Activity: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM).

Diagnostic and Therapeutic Potential

  • Enzyme Inhibition: The target compound’s boronic acid group enables reversible covalent binding to serine residues in enzymes (e.g., proteases, HDACs), a mechanism shared with phenyl boronic acid (superior diagnostic accuracy for KPC detection) .

Biological Activity

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H13BClNO3. This compound is primarily recognized for its role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, where it facilitates the formation of carbon-carbon bonds. Its unique structure, which includes a chloro-substituted phenyl ring and a pyrrolidine moiety, contributes to its distinct reactivity and potential biological applications.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly enzymes. The boronic acid group can form reversible covalent bonds with serine and threonine residues in proteases, which may inhibit their activity. This characteristic has led to its investigation as a potential protease inhibitor, making it relevant in drug discovery for diseases where protease activity is critical.

Applications in Drug Discovery

Research has indicated that compounds containing boronic acids can serve as effective inhibitors for various kinases and proteases. The specific compound has been explored for its potential in developing kinase inhibitors, which are crucial in cancer therapy and other diseases associated with dysregulated kinase activity.

Case Studies:

  • Protease Inhibition : Studies have shown that boronic acids can effectively inhibit serine proteases by forming stable complexes. This property has been utilized in developing treatments for conditions such as cancer and viral infections.
  • Kinase Inhibition : Research indicates that this compound may exhibit inhibitory effects on specific kinases, suggesting its utility in treating malignancies where these enzymes play a pivotal role.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights how modifications to its structure can influence its biological activity:

Compound VariationBiological ActivityNotes
This compoundModerate protease inhibitionEffective against serine proteases
4-Chlorophenylboronic acidLow reactivityLacks pyrrolidine moiety
3-(Pyrrolidine-1-carbonyl)phenylboronic acidVariable activityLacks chloro substituent

This table summarizes how structural changes can impact the compound's efficacy as a biological agent.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

  • In Vitro Studies : Laboratory evaluations have demonstrated that this compound exhibits significant inhibition of certain cancer cell lines, indicating potential anticancer properties.
  • Mechanistic Studies : Investigations into the mechanism of action have revealed that the compound's boronic acid group plays a crucial role in binding to enzymatic active sites, thereby inhibiting their function.

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound possesses unique properties that differentiate it from other boronic acids:

PropertyThis compoundPhenylboronic Acid4-Chlorophenylboronic Acid
ReactivityHigh due to steric hindrance from pyrrolidineModerateLow
Biological TargetingProteases and kinasesLimitedLimited
Synthetic UtilityHigh in Suzuki-Miyaura couplingHighModerate

This table illustrates the advantages of using this compound in both synthetic and biological contexts.

Q & A

Q. What are the key synthetic routes and purification methods for (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A chloro group is introduced via electrophilic substitution, followed by pyrrolidine-1-carbonyl addition using carbodiimide-mediated coupling. Boronic acid installation is achieved via Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron). Purification employs recrystallization from ethanol/water mixtures or flash chromatography (silica gel, ethyl acetate/hexane gradients). Purity is verified via HPLC (>97% by HLC) .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H, 13C^{13}C, and 11B^{11}B NMR to confirm boronic acid moiety and substituents.
  • LC-MS/MS : Detects impurities (e.g., methyl or carboxy derivatives) at ≤1 ppm levels .
  • Elemental Analysis : Matches calculated boron content (theoretical: ~1.4% dry weight) .

Q. What are its primary applications in Suzuki–Miyaura cross-coupling reactions?

  • Methodological Answer : The boronic acid reacts with aryl halides under Pd catalysis (e.g., Pd(PPh3_3)4_4) in a 2:1 dioxane/water mixture. Base (Na2_2CO3_3) facilitates transmetallation. Key parameters:
  • Temperature : 80–100°C.
  • Reaction Time : 12–24 hours.
  • Yields : 70–90% for biaryl products, confirmed by 1H^1H NMR .

Advanced Research Questions

Q. How does steric hindrance from the pyrrolidine-1-carbonyl group influence reaction kinetics and stability?

  • Methodological Answer : The bulky pyrrolidine group slows hydrolysis of the boronic acid in aqueous media. Stability studies:
  • Monitor oxidation to phenol using 1H^1H NMR with H2_2O2_2 (1.2 equiv.).
  • Compare hydrolysis rates in buffered solutions (pH 7.4 vs. 5.5).
  • Key Finding : Steric shielding increases half-life by 2–3× compared to unsubstituted analogs .

Q. What analytical strategies are used to control genotoxic impurities in pharmaceutical applications?

  • Methodological Answer : LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) detects carboxy and methyl boronic acid impurities. Validation parameters:
  • LOD : 0.1 ppm, LOQ : 0.3 ppm.
  • Linearity : R2^2 >0.999 over 0.3–10 ppm.
  • Accuracy : 95–105% recovery .

Q. How is this compound utilized in glucose-sensitive hydrogel design for drug delivery?

  • Methodological Answer : The boronic acid forms reversible complexes with polyols (e.g., glucose). Protocol:
  • Hydrogel Synthesis : Copolymerize with acrylamide (AM) and N,N'-methylenebisacrylamide (MBAAm).
  • Swelling Studies : Measure volume changes in glucose solutions (0–20 mM).
  • Result : Hydrogels exhibit pH-dependent glucose sensitivity (optimal at pH 7.4) .

Q. What methods resolve diastereomer formation during coupling with chiral substrates?

  • Methodological Answer : Use chiral ligands (e.g., Binap or Josiphos) to control stereochemistry. Analyze diastereomeric excess (de) via:
  • Chiral HPLC (e.g., Chiralpak AD-H column).
  • Circular Dichroism (CD) .
  • Example : Coupling with (R)-binaphthol yields >90% de .

Q. How do reaction kinetics vary under biphasic vs. monophasic conditions?

  • Methodological Answer : Compare rates in:
  • Biphasic : Toluene/water with NaHCO3_3. Slower due to phase-transfer limitations.
  • Monophasic : DMF/water with K2_2CO3_3. Faster but requires post-reaction dialysis.
  • Kinetic Data : Pseudo-first-order rate constants (k) measured via UV-Vis monitoring .

Q. Can computational modeling predict mutagenicity of boronic acid derivatives?

  • Methodological Answer : Use QSAR models (e.g., Derek Nexus) to assess structural alerts. Steps:

Optimize geometry with DFT (B3LYP/6-31G*).

Calculate electronic parameters (HOMO/LUMO, Fukui indices).

Validate with Ames test data.

  • Outcome : Chloro and carbonyl groups reduce mutagenic risk .

Q. What alternative coupling strategies bypass transesterification challenges?

  • Methodological Answer :
    Solid-phase transesterification with polymer-bound diols (e.g., Wang resin) avoids solubility issues. Protocol:
  • React boronic acid with resin-bound pinacol ester.
  • Cleave with TFA/water (95:5).
  • Yield : 85–92% with <5% diol contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.